ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative characterized by a 1-benzofuran core with the following substituents:
- Ethyl ester at position 3.
- Methyl group at position 2.
- N-(Naphthalene-2-sulfonyl)acetamido group at position 4.
The naphthalene sulfonyl moiety introduces significant hydrophobicity and steric bulk, distinguishing it from simpler benzofuran derivatives. Computational properties (e.g., XLogP, topological polar surface area) can be inferred from similar compounds (see Table 1).
Properties
IUPAC Name |
ethyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-4-30-24(27)23-15(2)31-22-12-10-19(14-21(22)23)25(16(3)26)32(28,29)20-11-9-17-7-5-6-8-18(17)13-20/h5-14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHUKUVVWIQDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation Stage
The sulfonyl chloride intermediate reacts with acetamide in dichloromethane under basic conditions (triethylamine). The reaction proceeds at 0–5°C to prevent over-chlorination, yielding the N-(naphthalene-2-sulfonyl)acetamido group with 80–88% efficiency.
Esterification at Position 3
The ethyl carboxylate group is introduced via esterification of the corresponding carboxylic acid. Patent WO2009125426A2 outlines a halogenation-esterification sequence using thionyl chloride (SOCl₂) in methylene chloride:
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Acid Activation : The carboxylic acid at position 3 reacts with SOCl₂ (1.2 equivalents) at 40°C for 2 hours to form the acyl chloride.
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Esterification : Ethanol (2.0 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Purification : The product is isolated via aqueous workup (sodium bicarbonate wash) and column chromatography (hexane:ethyl acetate = 4:1), yielding 75–82% pure ester.
Final Assembly and Purification
The fully substituted benzofuran derivative is assembled through sequential coupling reactions. Key steps include:
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Coupling Reagent : N,N’-Dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) facilitates amide bond formation between the sulfonamide and benzofuran core.
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Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection ensures complete conversion.
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Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.
Analytical Characterization
Critical quality control metrics for the final compound include:
| Technique | Parameters |
|---|---|
| HPLC | C18 column, 70:30 acetonitrile/water, retention time = 8.2 min |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.30 (q, 2H, CH₂CH₃) |
| MS (ESI) | m/z 451.5 [M+H]⁺ |
These data align with theoretical values, confirming structural integrity.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound Ethyl 2-Methyl-5-[N-(Naphthalene-2-Sulfonyl)Acetamido]-1-Benzofuran-3-Carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies where applicable.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components are known to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
In vitro studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance:
- Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibited cytotoxic effects on cancer cell lines, suggesting that modifications to the benzofuran structure could enhance potency against various cancers.
Material Science
This compound can also be explored for applications in material science, particularly in the development of dyes and pigments due to the presence of the naphthalene sulfonamide group.
Case Study: Dye Synthesis
Research has shown that sulfonamide derivatives can be utilized as intermediates in dye synthesis. For example:
- Study Reference : A paper from Dyes and Pigments highlighted the use of naphthalene sulfonamide derivatives in creating vibrant dyes for textiles, showcasing their potential application in the dye industry.
Biological Research
The unique structure of this compound makes it suitable for biological research, particularly in studying enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors:
- Study Reference : A study published in Bioorganic & Medicinal Chemistry Letters reported that certain benzofuran derivatives successfully inhibited specific enzymes linked to metabolic diseases, paving the way for further exploration of this compound's potential efficacy.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Computational Comparison
Key Observations:
Hydrophobicity (XLogP):
- The target compound’s naphthalene sulfonyl group increases its hydrophobicity (estimated XLogP ~5.0) compared to analogs with smaller substituents (e.g., 4.2 for ).
- The trifluoromethylphenyl group in results in even higher hydrophobicity (XLogP 5.1).
The nitro group in increases electrophilicity, favoring reactions like nucleophilic substitution.
Synthesis and Purification:
- Analogs such as and were synthesized via chromatography (silica gel, hexane/ethyl acetate mixtures) and crystallization, suggesting similar methods could apply to the target compound.
- The naphthalene sulfonyl group may require specialized sulfonylation conditions (e.g., naphthalene-2-sulfonyl chloride with acetamide intermediates).
Limitations and Notes
- Data Gaps: Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the evidence. Comparisons rely on structural analogs.
- Synthetic Challenges: The naphthalene sulfonyl group may complicate purification, necessitating advanced techniques (e.g., preparative HPLC).
- Diversity of Analogs: Compounds like (triazole-containing benzofuran) and (chlorophenyl-sulfanyl triazine) highlight the structural versatility of benzofuran derivatives but are less directly comparable.
Biological Activity
Ethyl 2-Methyl-5-[N-(Naphthalene-2-Sulfonyl)acetamido]-1-Benzofuran-3-Carboxylate (EMNSB) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
EMNSB is characterized by its unique structure, which includes a benzofuran core, an ethyl ester group, and a naphthalene sulfonamide moiety. The molecular formula is , and its structural representation can be summarized as follows:
Research has indicated that EMNSB may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : EMNSB has shown potential in inhibiting specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that EMNSB can induce apoptotic pathways in various cancer cell lines, enhancing cell death in resistant phenotypes.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production.
Anticancer Activity
A study highlighted the efficacy of EMNSB in non-small cell lung cancer (NSCLC) models. The compound demonstrated significant inhibition of tumor growth and induced apoptosis in resistant cell lines. The IC50 values for EMNSB against specific cancer targets were reported as follows:
| Target | IC50 (μM) |
|---|---|
| c-MET Kinase | 8.1 |
| SMO Receptor | 0.060 |
These findings indicate that EMNSB may restore sensitivity to existing EGFR-targeted therapies in xenograft models, suggesting its potential as an adjunct treatment in resistant cancers .
Antimicrobial Activity
In addition to its anticancer properties, EMNSB has been evaluated for antimicrobial activity. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that EMNSB possesses moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Methicillin-resistant S. aureus | 16 |
| Escherichia coli | 64 |
These results suggest that EMNSB could be a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have documented the effects of EMNSB on different biological systems:
- Case Study on NSCLC : A preclinical study involving mouse xenograft models demonstrated that treatment with EMNSB significantly reduced tumor size compared to control groups. The study emphasized the compound's ability to overcome resistance mechanisms associated with first-generation EGFR-TKIs .
- Antimicrobial Efficacy : In vitro testing against MRSA showed that EMNSB could inhibit bacterial growth effectively, prompting further investigation into its use as a therapeutic agent in treating resistant infections .
- Cytotoxicity Assessment : A cytotoxicity assay revealed that EMNSB exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE, and what are the critical intermediates?
- Methodological Answer : The synthesis involves multi-step reactions:
Benzofuran Core Formation : Cyclization of substituted phenols with β-keto esters under acidic conditions to generate the 1-benzofuran-3-carboxylate scaffold .
Sulfonamide Coupling : Introduction of the naphthalene-2-sulfonyl group via nucleophilic acyl substitution, typically using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .
Esterification : Final ethyl ester formation via reaction with ethanol under catalytic acid conditions.
- Critical Intermediates : 5-amino-1-benzofuran-3-carboxylate derivative and naphthalene-2-sulfonyl chloride .
Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Anisotropic displacement parameters validate bond lengths/angles .
- ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 or WinGX to assess molecular geometry and packing .
- Validation Metrics : Check R-factor (<5%), goodness-of-fit (GoF ≈1), and CCDC deposition for cross-referencing .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC-UV/MS : Monitor degradation products using C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C) .
- Storage : Use sealed, moisture-free containers at -20°C to prevent hydrolysis of the sulfonamide or ester groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when anisotropic displacement parameters suggest disorder?
- Methodological Answer :
- Refinement Strategies : Apply TWIN/BASF commands in SHELXL to model twinning or disorder. Use PART instructions to split overlapping atoms .
- Validation Tools : Compare residual density maps and Hirshfeld surfaces to identify misplaced atoms .
- Case Study : For benzofuran derivatives, partial occupancy modeling of ethyl groups may resolve thermal motion discrepancies .
Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., enzymes inhibited by sulfonamide groups) .
- SAR Validation : Correlate calculated dipole moments/logP values with experimental IC50 data from bioassays .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be systematically addressed?
- Methodological Answer :
- Triangulation : Combine LC-MS/MS metabolite profiling (to assess in vivo degradation) with cell-based assays (e.g., MIC tests for antimicrobial activity) .
- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to identify discrepancies in EC50 values due to bioavailability issues .
- Contradiction Analysis : Apply principles from qualitative research frameworks (e.g., member checking, alternative explanations) to isolate confounding variables .
Q. What strategies optimize the regioselectivity of functionalizing the benzofuran core without side reactions?
- Methodological Answer :
- Protecting Groups : Temporarily block the 5-position acetamido group with Boc anhydride before introducing sulfonamide .
- Microwave-Assisted Synthesis : Enhance yield (>85%) and reduce side products via controlled heating (e.g., 150°C, 30 min) in polar aprotic solvents .
- Monitoring : Use in-situ IR spectroscopy to track reaction progress and detect intermediates .
Data Management & Reproducibility
Q. How should researchers address hygroscopicity issues during spectroscopic characterization (e.g., NMR)?
- Methodological Answer :
- Sample Preparation : Use deuterated solvents (e.g., DMSO-d6) dried over molecular sieves. Conduct experiments under inert gas (N2/Ar) .
- Quantitative NMR (qNMR) : Add internal standards (e.g., 1,3,5-trimethoxybenzene) to correct for solvent impurities .
Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
